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Compound of Interest

Compound Name: 2-Bromo-3-phenylpropanoic acid

Cat. No.: B093534 Get Quote

This technical guide provides a comprehensive overview of the chemical, physical, and

spectroscopic properties of (R)-2-Bromo-3-phenylpropanoic acid. It includes detailed

experimental protocols for its synthesis and discusses its applications, particularly in the realm

of drug development. This document is intended for researchers, scientists, and professionals

in the fields of chemistry and pharmaceutical sciences.

Core Properties
(R)-2-Bromo-3-phenylpropanoic acid is a chiral halogenated carboxylic acid. Its structure,

featuring a bromine atom at the alpha-position to the carboxylic acid and a benzyl group at the

beta-position, makes it a valuable intermediate in organic synthesis.

Chemical and Physical Properties
A summary of the key chemical and physical properties of (R)-2-Bromo-3-phenylpropanoic
acid is presented in Table 1. It is important to note that some of the physical properties, such

as boiling point, are estimates, and there can be discrepancies in reported melting points,

potentially due to the existence of different crystalline polymorphs or variations in sample purity.

[1]

Table 1: Chemical and Physical Properties of (R)-2-Bromo-3-phenylpropanoic acid
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Property Value Reference(s)

IUPAC Name
(2R)-2-bromo-3-

phenylpropanoic acid
[2]

CAS Number 42990-55-6 [2]

Molecular Formula C₉H₉BrO₂ [2]

Molecular Weight 229.07 g/mol [2]

Melting Point 52 °C (for racemic mixture)

Boiling Point 215.8 °C (rough estimate)

Density 1.4921 g/cm³ (rough estimate)

XLogP3 2.6 [2]

Hydrogen Bond Donor Count 1 [2]

Hydrogen Bond Acceptor

Count
2 [2]

Rotatable Bond Count 3 [2]

Exact Mass 227.97859 Da [2]

Topological Polar Surface Area 37.3 Å² [2]

Note: Specific rotation data for (R)-2-Bromo-3-phenylpropanoic acid was not found in the

searched literature. This is a critical parameter for characterizing a chiral compound and would

typically be determined experimentally.

Spectroscopic Data
Detailed experimental spectra for (R)-2-Bromo-3-phenylpropanoic acid are not readily

available in the public domain. However, the expected spectral features are summarized in

Table 2 based on the analysis of its structural analogue, 2,3-dibromo-3-phenylpropanoic acid,

and general principles of spectroscopy.

Table 2: Spectroscopic Data Summary
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Technique Key Features Reference(s)

¹H NMR

Signals for the phenyl group

protons are expected in the

aromatic region (~7.2-7.5

ppm). Protons on the carbon

bearing the bromine atom

would be deshielded and

appear around 5.10-5.45 ppm.

The carboxylic acid proton

would give a broad signal at a

higher chemical shift, typically

>10 ppm.

[3]

¹³C NMR

Characteristic chemical shifts

are expected for the phenyl

ring carbons, the carboxylic

acid carbon (~170 ppm), and

the carbon atom bonded to the

bromine.

Infrared (IR)

An absorption band indicative

of the carboxylic acid C=O

stretch is expected around

1700 cm⁻¹. A broad O-H

stretch from the carboxylic acid

would also be present. A C-Br

stretching vibration would be

observed at lower

wavenumbers.

[4][5]

Synthesis and Experimental Protocols
(R)-2-Bromo-3-phenylpropanoic acid is commonly synthesized from the readily available

amino acid, D-phenylalanine, through a diazotization reaction followed by bromination. This

process generally proceeds with retention of configuration.
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Synthesis of (R)-2-Bromo-3-phenylpropanoic Acid from
D-Phenylalanine
This protocol describes the conversion of D-phenylalanine to (R)-2-bromo-3-phenylpropanoic
acid.

Materials:

D-Phenylalanine

Sodium nitrite (NaNO₂)

Hydrobromic acid (HBr, 48% aqueous solution)

Deionized water

Ice bath

Magnetic stirrer and stir bar

Standard laboratory glassware

Procedure:

Prepare a solution of D-phenylalanine in aqueous hydrobromic acid in a reaction vessel

equipped with a magnetic stirrer.

Cool the mixture to 0-5 °C in an ice bath.

Slowly add an aqueous solution of sodium nitrite dropwise to the cooled reaction mixture.

Maintain the temperature below 5 °C during the addition. The addition should be controlled

to minimize the evolution of brown nitrogen oxide fumes.

After the complete addition of sodium nitrite, continue stirring the reaction mixture at 0-5 °C

for 1-2 hours.

Allow the reaction mixture to warm to room temperature and continue to stir for an additional

period to ensure the reaction goes to completion.
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Extract the product from the aqueous solution using a suitable organic solvent, such as

dichloromethane or diethyl ether.

Combine the organic extracts and dry over anhydrous sodium sulfate.

Filter the drying agent and remove the solvent under reduced pressure using a rotary

evaporator to yield the crude (R)-2-bromo-3-phenylpropanoic acid.

The crude product can be further purified by recrystallization from an appropriate solvent

system if necessary.

Applications in Drug Development
(R)-2-Bromo-3-phenylpropanoic acid serves as a crucial chiral building block in the synthesis

of various pharmaceutical compounds. Its bifunctional nature, possessing both a carboxylic

acid and a reactive bromine atom, allows for diverse chemical modifications.

A significant application is in the synthesis of (S)-2-acetylthio-3-phenylpropanoic acid, a key

intermediate for vasopeptidase inhibitors.[1] These inhibitors are a class of drugs that

simultaneously inhibit both neutral endopeptidase (NEP) and angiotensin-converting enzyme

(ACE), making them effective in the treatment of hypertension and heart failure.[6]

Synthetic Pathway to a Vasopeptidase Inhibitor
Precursor
The following diagram illustrates the synthetic route from D-phenylalanine to (S)-2-acetylthio-3-

phenylpropanoic acid, highlighting the role of (R)-2-Bromo-3-phenylpropanoic acid as a key

intermediate.

D-Phenylalanine (R)-2-Bromo-3-phenylpropanoic acid

Diazotization / Bromination
(NaNO₂, HBr) (S)-2-Acetylthio-3-phenylpropanoic acid

(Vasopeptidase Inhibitor Precursor)

Nucleophilic Substitution
(Potassium Thioacetate)

Click to download full resolution via product page

Caption: Synthetic pathway from D-phenylalanine to a vasopeptidase inhibitor precursor.
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Quality Control and Analysis
Ensuring the enantiomeric purity of chiral compounds like (R)-2-Bromo-3-phenylpropanoic
acid is critical, especially in pharmaceutical applications. Quality control workflows for such

compounds typically involve a combination of chromatographic and spectroscopic techniques.

Conceptual Quality Control Workflow
The following diagram outlines a conceptual workflow for the quality control of a chiral

carboxylic acid. This involves initial purity assessment followed by specific tests to determine

enantiomeric excess.
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Sample Reception & Initial Analysis

Chiral Purity & Identity Confirmation

Final Disposition

Raw Material Sample
((R)-2-Bromo-3-phenylpropanoic acid)

Physical Characterization
(Appearance, Solubility)

Purity Assessment (HPLC/GC)

Enantiomeric Excess (ee) Determination
(Chiral HPLC or Chiral GC)

If purity is acceptable

Structural Confirmation
(¹H NMR, ¹³C NMR, IR, MS)

Specific Rotation Measurement

Data Review & Comparison to Specifications

Release for Use

Meets Specifications

Reject

Fails Specifications

Click to download full resolution via product page

Caption: Conceptual workflow for the quality control of a chiral carboxylic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b093534?utm_src=pdf-custom-synthesis
https://www.benchchem.com/product/b046340
https://pubchem.ncbi.nlm.nih.gov/compound/R_-2-Bromo-3-phenylpropionic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/R_-2-Bromo-3-phenylpropionic-acid
https://homework.study.com/explanation/what-is-the-nmr-labeled-structure-for-the-product-2-3-dibromo-3-phenylpropanoic-acid-stereochemistry-is-erythro-diastereomers-the-label-structure-provides-assignment-splitting-and-integration-values.html
https://webbook.nist.gov/cgi/inchi?ID=C6286302&Mask=80
https://pubchem.ncbi.nlm.nih.gov/compound/2_3-Dibromo-3-phenylpropionic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/2_3-Dibromo-3-phenylpropionic-acid
https://pmc.ncbi.nlm.nih.gov/articles/PMC1884420/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1884420/
https://www.benchchem.com/product/b093534#r-2-bromo-3-phenylpropanoic-acid-properties
https://www.benchchem.com/product/b093534#r-2-bromo-3-phenylpropanoic-acid-properties
https://www.benchchem.com/product/b093534#r-2-bromo-3-phenylpropanoic-acid-properties
https://www.benchchem.com/product/b093534#r-2-bromo-3-phenylpropanoic-acid-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b093534?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b093534?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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